9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the methoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions with methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazin ring, potentially leading to the opening of the ring structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Ring-opened derivatives.
Substitution products: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Science: Utilized in the synthesis of polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, which can result in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-chlorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 9-(2-bromophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Uniqueness
The presence of the fluorophenyl group in 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one imparts unique electronic properties compared to its chloro and bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct compound with specific applications in research and industry.
Biological Activity
The compound 9-(2-fluorophenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is part of a class of chromeno derivatives that have gained attention for their diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19FNO4
- Molecular Weight : Approximately 365.38 g/mol
- Structural Features : The compound contains a chromeno structure fused with an oxazine ring, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key starting materials may include:
- 2-Fluorophenol
- 4-Methoxyphenylacetone
Reagents such as acetic anhydride or phosphorus oxychloride are commonly used to facilitate cyclization and condensation reactions. The synthesis process requires careful control of temperature and pH to ensure high yield and purity.
Anticancer Properties
Recent studies indicate that derivatives of chromeno compounds exhibit significant bioactivity against various cancer cell lines. For example:
- In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In a study involving RAW 264.7 macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in response to lipopolysaccharide (LPS) stimulation.
- The anti-inflammatory mechanism appears to involve inhibition of the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
Antimicrobial Activity
Preliminary evaluations have shown that this compound possesses antimicrobial properties:
- It exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Fungal assays indicated effectiveness against strains such as Candida albicans and Aspergillus niger.
Research Findings and Case Studies
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- It is believed to bind to enzymes or receptors involved in cell signaling pathways.
- The presence of fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets.
Properties
IUPAC Name |
9-(2-fluorophenyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-28-16-8-6-15(7-9-16)19-13-29-24-17(23(19)27)10-11-22-18(24)12-26(14-30-22)21-5-3-2-4-20(21)25/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAZUWNPBFLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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